![molecular formula C17H21N3O4 B2825669 2-[(2,5-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid CAS No. 1340930-07-5](/img/structure/B2825669.png)
2-[(2,5-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(2,5-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid” is a complex organic molecule that contains a pyrimidine ring, which is a basic structure in many biological compounds . The 2,5-dimethoxybenzyl group and the carboxylic acid group are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. Pyrimidines can participate in a variety of reactions, including substitutions and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity with other compounds .Wissenschaftliche Forschungsanwendungen
In Vitro Studies and Enzyme Inhibition
The research has identified potent analogs of trimethoprim, such as 2,4-Diamino-5-[3',4'-dimethoxy-5'-(5-carboxy-1-pentynyl)]benzylpyrimidine, which exhibit exceptional selectivity and inhibitory potency against dihydrofolate reductase (DHFR) from Pneumocystis carinii and Mycobacterium avium. These compounds, due to their high selectivity index, are considered promising leads for further optimization in the treatment of infections caused by these pathogens (Forsch, Queener, & Rosowsky, 2004).
Novel Oxidative Protection Groups
In synthetic chemistry, the development of new oxidative removable carboxy protecting groups has been explored. For instance, 2,6-Dimethoxybenzyl esters demonstrate efficient oxidation to carboxylic acids, highlighting the versatility of these groups in organic synthesis and potentially aiding in the development of new drugs or materials (Kim & Misco, 1985).
Antifolates and Antitumor Agents
The investigation into nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidines as inhibitors of DHFR from Pneumocystis carinii and Toxoplasma gondii has shown significant potential. These compounds not only exhibit potent inhibitory activity but also possess antitumor properties, indicating their dual utility in treating infections and cancer (Robson et al., 1997).
Heat Resistance Poly(amide-imide)s
A new dicarboxylic acid synthesized from 2,5-bis(4-aminobenzylidene)cyclopentanone has been used to create novel heat-resistant poly(amide-imide)s (PAIs). These materials exhibit excellent thermal stability and solubility, making them suitable for high-performance applications in various industries (Hajibeygi, Faghihi, & Shabanian, 2011).
Alzheimer's Disease Treatment
Exploratory research into 2-benzylpiperidin-N-benzylpyrimidin-4-amines has identified compounds with multi-targeted properties against Alzheimer's disease. These include potent inhibition of cholinesterase enzymes, β-secretase, and anti-Aβ aggregation, offering a multifaceted approach to Alzheimer's treatment (Mohamed et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2,5-dimethoxyphenyl)methylamino]-4-propylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-4-5-14-13(16(21)22)10-19-17(20-14)18-9-11-8-12(23-2)6-7-15(11)24-3/h6-8,10H,4-5,9H2,1-3H3,(H,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVMMQFPLWESQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC=C1C(=O)O)NCC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

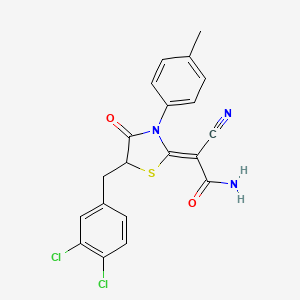

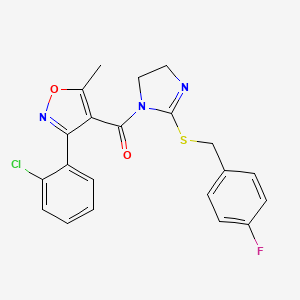
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2825590.png)
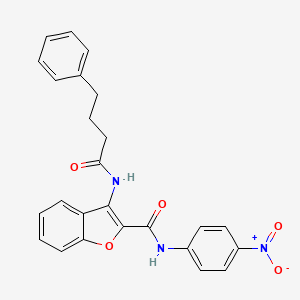
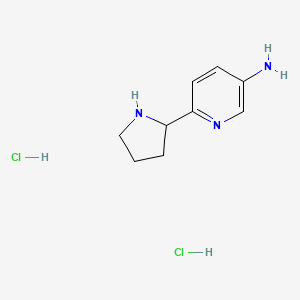

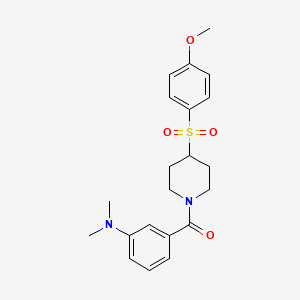
![1-allyl-2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2825601.png)
![(2-{[(4-Fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2825602.png)
![2-[4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2825605.png)
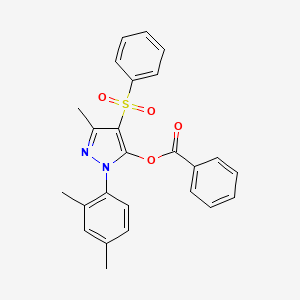
![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide](/img/structure/B2825608.png)
